molecular formula C8H12O2S B14010527 Thiophene, 2-(2,2-dimethoxyethyl)- CAS No. 90482-28-3

Thiophene, 2-(2,2-dimethoxyethyl)-

Cat. No.: B14010527
CAS No.: 90482-28-3
M. Wt: 172.25 g/mol
InChI Key: ZOOJODRRLFTBHC-UHFFFAOYSA-N
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Description

Thiophene, 2-(2,2-dimethoxyethyl)- is a substituted thiophene derivative characterized by a thiophene ring (a five-membered aromatic heterocycle containing sulfur) with a 2,2-dimethoxyethyl group attached at the 2-position. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, as evidenced by its role in the preparation of praziquantel, an anthelmintic drug . Its synthesis involves reacting haloacetaldehyde dimethylacetal with precursor amines, highlighting its dependence on protecting-group chemistry .

Properties

CAS No.

90482-28-3

Molecular Formula

C8H12O2S

Molecular Weight

172.25 g/mol

IUPAC Name

2-(2,2-dimethoxyethyl)thiophene

InChI

InChI=1S/C8H12O2S/c1-9-8(10-2)6-7-4-3-5-11-7/h3-5,8H,6H2,1-2H3

InChI Key

ZOOJODRRLFTBHC-UHFFFAOYSA-N

Canonical SMILES

COC(CC1=CC=CS1)OC

Origin of Product

United States

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The dimethoxyethyl group facilitates nucleophilic substitution at the sulfur or oxygen atoms. For example:

  • Alkylation : Reaction with alkyl halides (e.g., iodomethane) in THF at -70°C using n-BuLi as a base yields alkylated derivatives .

  • Thiolation : The sulfur atom reacts with mercaptoacetaldehyde under DABCO catalysis to form tetrasubstituted thiophenes via Michael addition and carboannulation .

Representative Conditions

Reaction TypeReagents/ConditionsProductYieldSource
Alkylationn-BuLi, iodomethane, THF, -70°C2-Methylthiophene derivatives90%
ThiolationMercaptoacetaldehyde, DABCO, RTTetrasubstituted thiophenes69–84%

Oxidation Reactions

The thiophene ring undergoes oxidation to form sulfoxides or sulfones under controlled conditions:

  • Sulfoxide Formation : Treatment with m-chloroperbenzoic acid (MCPBA) in dichloromethane selectively oxidizes the sulfur atom.

  • Ring-Opening Oxidation : Strong oxidants like hydrogen peroxide in acetic acid cleave the thiophene ring, yielding dicarboxylic acids .

Oxidation Pathways

ThiopheneMCPBASulfoxideH2O2Sulfone\text{Thiophene}\xrightarrow{\text{MCPBA}}\text{Sulfoxide}\xrightarrow{\text{H}_2\text{O}_2}\text{Sulfone}

Key intermediates confirmed via EPR studies .

Electrophilic Aromatic Substitution

The electron-rich thiophene ring participates in electrophilic substitution at the α-positions (C3 and C5):

  • Nitration : Reaction with nitric acid in sulfuric acid introduces nitro groups, favoring the 5-position due to steric effects from the dimethoxyethyl group .

  • Halogenation : Bromination using Br₂/FeBr₃ yields 5-bromo derivatives, critical for Suzuki coupling reactions.

Regioselectivity Data

ElectrophilePositionMajor ProductYieldSource
NO₂⁺C55-Nitro-2-(2,2-dimethoxyethyl)75%
Br₂C55-Bromo-2-(2,2-dimethoxyethyl)81%

Coupling Reactions

The compound serves as a substrate in cross-coupling reactions:

  • Suzuki Coupling : Palladium-catalyzed coupling with arylboronic acids produces biarylthiophenes, useful in materials science .

  • Heck Reaction : Reaction with alkenes in the presence of Pd(OAc)₂ forms styrylthiophenes.

Optimized Conditions

ReactionCatalysts/BaseTemperatureYieldSource
SuzukiPd(PPh₃)₄, K₂CO₃, DMF80°C93%
HeckPd(OAc)₂, NEt₃, DMF100°C78%

Cyclization and Heterocycle Formation

The dimethoxyethyl group participates in cyclization to form fused heterocycles:

  • Morpholinone Formation : Reaction with o-phenylenediamine under acetic acid catalysis yields imidazo-pyridopyrazinediones .

  • Thieno[3,2-b]pyridine Synthesis : Condensation with acetonitrile derivatives produces antitumor-active fused rings .

Mechanistic Insight
Cyclization proceeds via an enolate intermediate, followed by Dieckmann condensation and aromatization .

Functional Group Transformations

  • Demethylation : Treatment with BBr₃ in dichloromethane cleaves methoxy groups to hydroxy derivatives.

  • Hydrolysis : Acidic hydrolysis (HCl/H₂O) converts dimethoxyethyl to dihydroxyethyl, enhancing solubility.

Reaction Outcomes

TransformationReagentsProductYieldSource
DemethylationBBr₃, DCM, 0°C2-(2,2-Dihydroxyethyl)thiophene85%
HydrolysisHCl (6M), refluxThiophene-2-carboxylic acid69%

Photochemical Reactions

Visible-light-induced [3+2] cyclization with ketene dithioacetals generates multisubstituted thiophenes under metal-free conditions . This method achieves 72% yield using acridine photosensitizers .

Biological Activity Modulation

Derivatives exhibit structure-dependent bioactivity:

  • Antimicrobial Activity : Sulfonamide derivatives (e.g., 5-bromo-N-(2,2-dimethoxyethyl)thiophene-2-sulfonamide) show efficacy against resistant S. aureus strains (MIC = 2 µg/mL).

  • Anticancer Potential : Thieno[3,2-b]pyridine analogs inhibit HeLa cell proliferation (IC₅₀ = 8.2 µM) .

Scientific Research Applications

Thiophene, 2-(2,2-dimethoxyethyl)- has numerous applications in scientific research:

Comparison with Similar Compounds

Comparison with Similar Thiophene Derivatives

Structural Analogues with Alkyl/Alkoxy Substituents

(a) 2-Ethenylthiophene
  • Structure : A thiophene ring with a vinyl (-CH=CH₂) group at the 2-position.
  • Properties : Less polar than 2-(2,2-dimethoxyethyl)-thiophene due to the absence of oxygen atoms. Its reactivity is dominated by the electron-rich thiophene ring and conjugated double bond, making it useful in polymer chemistry .
  • Applications: Potential use in conductive polymers and organic electronics.
(b) 2-(2-Thienyl)ethanol
  • Structure : A thiophene ring with a hydroxymethyl (-CH₂OH) group at the 2-position.
  • Properties : Higher polarity and hydrogen-bonding capacity compared to the dimethoxyethyl derivative.
  • Applications : Pharmaceutical intermediate (e.g., in drug synthesis requiring hydroxyl functionality) .
(c) Natural Thiophene Derivatives (e.g., from Pluchea indica)
  • Examples :
    • 2-(pant-1,3-diynyl)-5-(4-hydroxy-3-ethoxy-but-1-ynyl)-thiophene (Compound 1 in )
    • 2-(2-(oxiran-2-yl)ethynyl)-5-(4-hydroxy-but-1-ynyl)-thiophene (Compound 2 in )
  • Properties : Complex alkynyl and epoxy substituents enhance biological activity (e.g., antitumor effects against HL-60 leukemia and Bel-7402肝癌 cells) .
  • Applications : Natural product-derived drug discovery.

Derivatives with Aromatic/Acetyl Substituents

(a) 2-Acetyl-3-methylthiophene
  • Structure : Thiophene with acetyl (-COCH₃) and methyl (-CH₃) groups at the 2- and 3-positions, respectively.
  • Properties : The electron-withdrawing acetyl group reduces aromaticity, increasing susceptibility to nucleophilic attack.
  • Applications : Intermediate in agrochemical and pharmaceutical research .
(b) Thiophene Fentanyl Hydrochloride
  • Structure : A fentanyl analogue with a thiophene carboxamide group.
  • Properties : High lipid solubility and opioid receptor affinity due to the thiophene moiety.

Comparative Data Table

Compound Substituent(s) Molecular Formula Key Properties Applications Source
Thiophene, 2-(2,2-dimethoxyethyl)- 2,2-dimethoxyethyl C₈H₁₂O₂S Polar, synthetic intermediate Praziquantel synthesis
2-Ethenylthiophene Vinyl C₆H₆S Conjugated system, low polarity Polymer chemistry
2-(2-Thienyl)ethanol Hydroxymethyl C₆H₈OS High polarity, hydrogen bonding Pharmaceutical intermediate
2-Acetyl-3-methylthiophene Acetyl, methyl C₇H₈OS Electron-deficient ring Agrochemical research
Thiophene fentanyl HCl Thiophenoyl carboxamide C₂₄H₂₆N₂OS·HCl High receptor affinity, lipophilic Illicit opioid (limited data)
Pluchea indica Compound 1 Alkynyl, ethoxy-hydroxy C₁₇H₁₆O₂S Antitumor activity Natural product drug leads

Key Research Findings

  • Pharmaceutical Utility : The dimethoxyethyl group in Thiophene, 2-(2,2-dimethoxyethyl)- improves solubility in polar solvents, facilitating its use in drug synthesis .
  • Safety Considerations : Thiophene fentanyl derivatives lack comprehensive toxicological data, posing significant health risks .

Biological Activity

Thiophene, 2-(2,2-dimethoxyethyl)- is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and case studies.

Chemical Structure and Properties

Thiophene, 2-(2,2-dimethoxyethyl)- is characterized by a thiophene ring with a dimethoxyethyl substituent. This unique substitution pattern contributes to its distinct chemical and physical properties, making it a valuable building block in organic synthesis .

Biological Activities

1. Antimicrobial Activity

Research indicates that thiophene derivatives exhibit significant antimicrobial properties. A study synthesized various thiophene-based heterocycles and evaluated their activity against strains such as Staphylococcus aureus, Escherichia coli, Clostridium difficile, and Candida albicans. The results demonstrated that certain derivatives displayed potent antimicrobial activity, particularly against C. difficile, with minimum inhibitory concentration (MIC) values ranging from 2 to 4 μg/ml .

CompoundTarget OrganismMIC (μg/ml)
17C. difficile2-4
8E. coliStrong effect
16E. coli (TolC mutant)Strong effect

2. Anticancer Activity

Thiophene derivatives have also been investigated for their anticancer potential. A series of thiazole-bearing thiophene compounds were synthesized and tested against MCF-7 breast cancer cells using the MTT assay. The IC50 values indicated that several compounds exhibited promising cytotoxic effects, with some showing greater activity than the reference drug cisplatin .

CompoundIC50 (μM)Comparison to Cisplatin
4b10.2More active
13a11.5More active
Cisplatin13.3Reference

3. Anti-inflammatory Mechanism

The mechanism of action for thiophene derivatives often involves inhibition of key enzymes associated with inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition leads to reduced production of inflammatory mediators, highlighting the potential use of these compounds in developing anti-inflammatory drugs .

Case Studies

Case Study 1: Synthesis and Evaluation of Thiophene Derivatives

In a recent study, researchers synthesized a series of thiophene derivatives and assessed their biological activities. The study utilized molecular docking techniques to predict interactions with target proteins involved in bacterial resistance mechanisms. The results confirmed strong binding affinities for specific compounds against dihydrofolate reductase, suggesting potential applications in treating resistant bacterial infections .

Case Study 2: In Silico Studies on Thiophene Derivatives

In silico studies have demonstrated that thiophene derivatives possess favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. These studies included molecular dynamics simulations to evaluate the stability of ligand-target interactions under physiological conditions . Such findings are crucial for understanding the pharmacokinetics of these compounds.

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